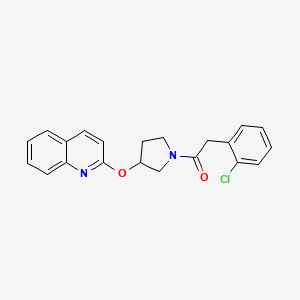
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CQEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various research studies.
作用機序
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone inhibits the activity of PKC by binding to the enzyme and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, which can affect various cellular processes. The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is still being investigated, but it is believed to involve the binding of the compound to the regulatory domain of PKC.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can inhibit the activity of PKC in neuronal cells, leading to a decrease in calcium influx and neurotransmitter release. In vivo studies have shown that 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can modulate the activity of ion channels and reduce the severity of seizures in animal models.
実験室実験の利点と制限
The use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research has several advantages. It is a synthetic compound that can be easily synthesized and purified, ensuring the consistency and purity of the compound. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a relatively new compound, and its long-term effects are still being investigated. It is also a potent inhibitor of PKC, which can have unintended effects on other cellular processes.
将来の方向性
There are several future directions for the use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research. One area of interest is the role of PKC in the regulation of ion channels and neurotransmitter release. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to modulate the activity of these channels, and further studies could provide insights into the mechanisms underlying these effects. Another area of interest is the use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as a potential therapeutic agent for neurological disorders. Its ability to reduce the severity of seizures in animal models suggests that it may have potential as an anti-epileptic drug. Further studies are needed to investigate its efficacy and safety in humans.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a well-established mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are also several future directions for its use in scientific research. Further studies are needed to fully understand the potential of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as a tool for investigating biological processes and as a potential therapeutic agent for neurological disorders.
合成法
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-chloroacetophenone with pyrrolidine to form 1-(2-chlorophenyl)-pyrrolidin-1-yl)ethanone. This intermediate is then reacted with quinoline-2-ol to form the final product, 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone. The synthesis process has been optimized to increase the yield of the final product, and the purity of the compound is ensured through various purification techniques.
科学的研究の応用
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been used in various research studies as a tool to investigate the role of certain proteins and enzymes in biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which play important roles in signal transduction pathways. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-7-3-1-6-16(18)13-21(25)24-12-11-17(14-24)26-20-10-9-15-5-2-4-8-19(15)23-20/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWREYWQXAMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)
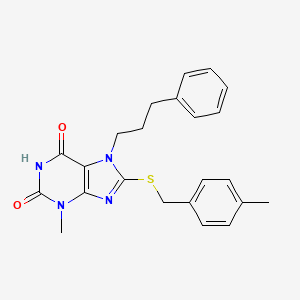
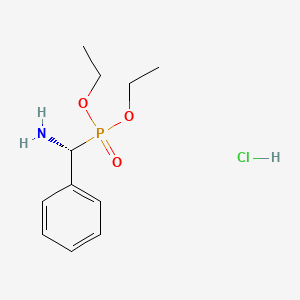
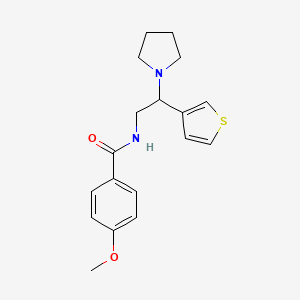
![1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2618843.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2618844.png)

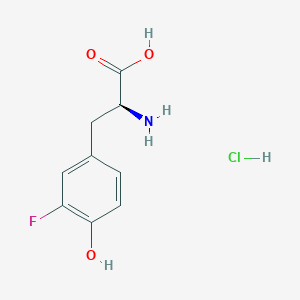
![[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine](/img/structure/B2618852.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)


![Methyl 2-(2,6-difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2618856.png)